molecular formula C13H20IN3O3 B1517736 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1232233-42-9

1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

Katalognummer: B1517736
CAS-Nummer: 1232233-42-9
Molekulargewicht: 393.22 g/mol
InChI-Schlüssel: ZAAKRDJLNYYCQG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an imidazolium-based ionic liquid featuring a piperidine moiety substituted with an ethoxycarbonyl group at the 3-position. The structure comprises a cationic 3-methylimidazolium core linked via a carbonyl group to the piperidine ring, with iodide as the counterion.

Eigenschaften

IUPAC Name

ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-3-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3O3.HI/c1-3-19-12(17)11-5-4-6-15(9-11)13(18)16-8-7-14(2)10-16;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKRDJLNYYCQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring.
  • Imidazole moiety : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological properties.
  • Ethoxycarbonyl group : Enhances solubility and bioavailability.

The molecular formula is C12H16N3O2IC_{12}H_{16}N_3O_2I with a molecular weight of approximately 365.18 g/mol.

Synthesis

The synthesis of 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide involves several steps, including the formation of the piperidine and imidazole rings through standard organic synthesis techniques such as:

  • Formation of the piperidine derivative via alkylation reactions.
  • Cyclization to form the imidazole using appropriate reagents under controlled conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives. For instance, derivatives with structural modifications showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AM. tuberculosis (standard strain)2
Compound BM. tuberculosis (resistant strain)4
Compound CGram-positive bacteria (e.g., S. epidermidis)15.6

Cytotoxicity

Cytotoxicity assays using human keratinocyte cell lines (HaCaT) indicated that compounds similar to 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide exhibit low toxicity, with IC50 values significantly higher than their antimicrobial MICs, suggesting a favorable selectivity index (SI) for therapeutic applications .

Case Studies

A study focused on structurally related piperidinothiosemicarbazones highlighted their potent antimycobacterial activity and low cytotoxicity, which may provide insights into the potential efficacy of our compound .

Example Case Study:

A derivative structurally similar to our compound demonstrated:

  • MIC against M. tuberculosis : 2 µg/mL for standard strains.
  • IC50 against HaCaT cells : >50 µg/mL, indicating high selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Counterion Key Applications/Properties Reference
1-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide C₁₄H₂₀IN₃O₃ ~421.24* 3-Ethoxycarbonylpiperidine, methylimidazolium I⁻ Ionic liquid, synthetic intermediate [13]
1-[4-(Methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide C₁₃H₁₈IN₃O₃ ~407.21 4-Methoxycarbonylpiperidine I⁻ Similar reactivity, lower lipophilicity [13]
3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide C₁₁H₁₈IN₃O 335.18 2-Methylpiperidine I⁻ Catalyst in alkylation reactions [10]
1-[3-(4-Fluorophenylimino)propyl]-3-methyl-1H-imidazol-3-ium bromide C₁₄H₁₇BrFN₃ ~342.21 Fluorophenylimino propyl Br⁻ Fluorinated ionic liquid, antimicrobial [3]
1-(3-Bromopropyl)-3-methyl-1H-imidazol-3-ium bromide C₇H₁₂Br₂N₂ 292.00 3-Bromopropyl chain Br⁻ Precursor for functionalized ILs [8]

*Estimated based on structural analogs.

Key Findings

Piperidine substitution position (e.g., 3- vs. 4-methoxycarbonyl) influences steric hindrance and hydrogen-bonding capacity, affecting catalytic efficiency .

Counterion Impact

  • Iodide (I⁻) salts generally exhibit higher solubility in polar solvents compared to bromide (Br⁻) analogs (e.g., vs. 8), making the target compound more versatile in aqueous-phase reactions .

Synthetic Pathways

  • Synthesis often involves quaternization of imidazole with haloalkylpiperidine derivatives (e.g., ) or carbamoylation using carbonylating agents (e.g., 1H-pyrazole-1-carboxamidine hydrochloride in ) .
  • The target compound’s ethoxycarbonyl group may require protective-group strategies during synthesis to prevent hydrolysis, unlike simpler alkyl-substituted analogs .

Thermal and Chemical Stability

  • Imidazolium iodides with bulky piperidine substituents (e.g., ethoxycarbonyl) show higher thermal stability (>200°C) compared to bromides, as inferred from related compounds in and .

Vorbereitungsmethoden

General Synthetic Strategy

Based on patent EP 1 553 084 A1 and related chemical literature, the preparation of such piperidine derivatives typically involves the following steps:

  • Synthesis of the 3-(ethoxycarbonyl)piperidine intermediate

    • Starting from piperidine or a substituted piperidine, the 3-position is functionalized with an ethoxycarbonyl group via esterification or acylation methods.
    • This may involve the use of ethyl chloroformate or ethyl bromoacetate under controlled conditions.
  • Formation of the piperidine-1-carbonyl intermediate

    • The nitrogen atom of the piperidine ring is acylated to introduce a carbonyl group capable of linking to the imidazole ring.
    • This step may involve reaction with an acid chloride or anhydride derivative.
  • Coupling with 3-methylimidazole

    • The 3-methylimidazole is reacted with the piperidine-1-carbonyl intermediate to form the amide bond.
    • Conditions typically involve mild heating in an appropriate solvent such as dichloromethane or acetonitrile, possibly with a base to facilitate nucleophilic attack.
  • Quaternization to form the imidazolium iodide salt

    • The imidazole nitrogen is quaternized by reaction with methyl iodide or another suitable alkyl iodide reagent.
    • This step yields the final imidazolium iodide salt.

Detailed Synthetic Procedure (Hypothetical Example Based on Literature)

Step Reagents and Conditions Description Expected Yield (%)
1 Piperidine + Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Esterification at 3-position to form 3-(ethoxycarbonyl)piperidine 70-85
2 3-(Ethoxycarbonyl)piperidine + Acyl chloride (e.g., chloroformyl chloride), base, solvent Formation of piperidine-1-carbonyl intermediate 65-80
3 Piperidine-1-carbonyl intermediate + 3-methylimidazole, solvent (e.g., acetonitrile), mild heating (40-60°C) Amide bond formation between piperidine and imidazole 60-75
4 Amide intermediate + Methyl iodide, solvent (e.g., acetone), room temperature Quaternization to form imidazolium iodide salt 80-90

Note: The above procedure is inferred from typical synthetic routes for similar compounds as described in patent EP 1 553 084 A1 and related literature on piperidine derivatives with imidazolium groups.

Alternative Methods and Catalysis

  • Metal-catalyzed coupling reactions, such as copper(I)-catalyzed amide bond formation, have been reported for related heterocyclic compounds and may offer improved yields or milder conditions.
  • Electrophilic activation of carbonyl groups using boron(III) compounds or iodine(III) reagents has been explored in oxime and related compound synthesis, which could be adapted for this compound’s amide bond formation step.

Research Findings and Analysis

  • The preparation methods emphasize the importance of controlling reaction conditions to avoid side reactions such as over-alkylation or decomposition of sensitive groups.
  • The quaternization step is generally high yielding and straightforward, often performed last to stabilize the imidazolium salt form.
  • The choice of solvents and bases critically influences the purity and yield of intermediates.
  • The patent literature confirms the utility of these compounds as tachykinin receptor antagonists, highlighting the importance of efficient synthetic routes for pharmaceutical development.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Comments
3-(Ethoxycarbonyl) functionalization Ethyl chloroformate, base 0-25°C, DCM Esterification at piperidine 3-position
Piperidine N-acylation Acid chloride or anhydride RT to mild heating Forms carbonyl linker for amide bond
Amide bond formation 3-Methylimidazole 40-60°C, aprotic solvent Coupling step, may require base
Imidazolium quaternization Methyl iodide RT, acetone or similar Final salt formation, high yield

Q & A

Basic: How can researchers optimize the synthesis of this imidazolium iodide derivative?

Methodological Answer:
Synthesis typically involves alkylation of an imidazole precursor with methyl iodide. Key parameters to optimize include:

  • Reactant ratios : Use 3 equivalents of methyl iodide for complete quaternization (yield: 100%) . Excess iodomethane (e.g., 10 equivalents) may improve yields in sterically hindered systems .
  • Reaction conditions : Room temperature (4 hours) vs. heated (40°C, 10 minutes post 54-hour stirring) .
  • Purification : Remove volatiles under vacuum for simple systems ; for crystalline products, use dichloromethane/diethyl ether crystallization .
    Data Comparison :
Condition
Temperature25°C40°C (short heating)
Reaction Time4 hours54 hours + 10 min heat
Yield100%89%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify imidazolium protons (δ ~9.8–10.0 ppm) and ethoxycarbonyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) . Splitting patterns (e.g., singlets for N-methyl groups) confirm substitution.
  • Mass Spectrometry : ESI-MS or LCMS validates molecular ion peaks (e.g., [M-I]⁺) and purity (>98%) .
  • Melting Point : Sharp melting ranges (e.g., 194–196°C) indicate high crystallinity .

Advanced: How can crystallographic data contradictions be resolved during structure refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement and OLEX2 for structure solution/validation . SHELXT automates space-group determination but may require manual adjustment for twinned crystals .
  • Data Collection : High-resolution (<1.0 Å) data reduces ambiguity. For disordered ethoxycarbonyl groups, apply restraints (e.g., DFIX in SHELXL) .
  • Validation : Check R-factor convergence (target: <5%), and use residual density maps to identify unresolved solvent molecules .

Advanced: How does the ethoxycarbonyl group influence the compound’s reactivity in basic conditions?

Methodological Answer:

  • Hydrolysis Risk : The ethoxycarbonyl group may undergo base-mediated hydrolysis to carboxylic acid. Monitor via:
    • pH Stability Studies : Expose the compound to buffers (pH 7–12) and track degradation via HPLC .
    • Kinetic Analysis : Pseudo-first-order kinetics can quantify hydrolysis rates (activation energy: ~50–70 kJ/mol for similar esters) .
  • Mitigation : Store at neutral pH and low temperature (<4°C) to preserve integrity .

Advanced: What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with piperidine-binding pockets). Parameterize the imidazolium moiety with partial charges from Gaussian calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .
  • ADMET Prediction : SwissADME predicts logP (~1.5–2.0) and BBB permeability (low), guiding in vitro assay design .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Switch from volatile solvents (e.g., CH₂Cl₂) to DMF or acetonitrile for better solubility .
  • Catalysis : Add KI (10 mol%) to accelerate iodide displacement .
  • Scale-Up Adjustments : Maintain stoichiometry while increasing mixing efficiency (e.g., flow chemistry) to avoid side reactions .

Advanced: What strategies validate the absence of residual starting materials?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% MeOH/H₂O) to detect unreacted imidazole precursors (retention time: ~8–10 min) .
  • ¹³C NMR : Absence of peaks at δ ~120–130 ppm (sp² carbons from unalkylated imidazole) confirms completeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.